5-(4-Ethoxyphenyl)isoxazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C11H12N2O2/c1-2-14-9-5-3-8(4-6-9)10-7-11(12)13-15-10/h3-7H,2H2,1H3,(H2,12,13) |
InChI Key |
MIJDABQRKNNWJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 4 Ethoxyphenyl Isoxazol 3 Amine and Its Analogs
Historical Evolution of Isoxazole (B147169) Synthesis
The study of isoxazole chemistry dates back to the late 19th century. In 1888, Ludwig Claisen first recognized the cyclic structure of 3-methyl-5-phenylisoxazole. rsc.org Shortly after, Dunstan and Dymond are credited with the first synthesis of the isoxazole ring itself by treating nitroethane with aqueous alkalies to produce 3,4,5-trimethylisoxazole. rsc.org A significant leap in isoxazole synthesis came from the work of Claisen in 1903, who prepared the parent isoxazole through the oximation of propargylaldehyde acetal. researchgate.net
A major advancement in the field was the comprehensive work by Quilico and his group between 1930 and 1946. They systematically investigated the [3+2] cycloaddition reaction between nitrile oxides and unsaturated compounds, which remains one of the most fundamental and versatile methods for constructing the isoxazole ring. rsc.orgenamine.net This reaction involves the 1,3-dipolar cycloaddition of a nitrile oxide, typically generated in situ from an aldoxime, with an alkyne or alkene to form the isoxazole or isoxazoline (B3343090) ring, respectively. researchgate.netenamine.net These foundational discoveries paved the way for the development of the diverse and sophisticated synthetic strategies used today.
Classical and Contemporary Approaches to 3-Aminoisoxazole (B106053) Synthesis
The synthesis of isoxazoles bearing an amino group at the 3-position requires specific strategies that can be broadly categorized into classical condensation reactions and modern methodologies involving tailored precursors and reaction conditions.
One of the most direct and classical methods involves the reaction of β-ketonitriles with hydroxylamine (B1172632). nih.gov The β-ketonitrile contains the requisite three-carbon chain and a nitrile group, which serves as a precursor to the 3-amino functionality. The reaction typically proceeds with high regioselectivity to yield the 3-aminoisoxazole.
A more contemporary and versatile approach utilizes enaminones as substrates. A highly regioselective synthesis of 3-arylaminoisoxazoles has been achieved by treating enaminones with aqueous hydroxylamine under neutral conditions. researchgate.net This method is particularly powerful because a simple switch in reaction conditions to a basic medium (using KOH) can redirect the cyclization to produce the isomeric 5-arylaminoisoxazoles, offering excellent control over the product's regiochemistry. researchgate.net
Another modern route involves a two-step procedure starting from 3-bromoisoxazolines. These readily available precursors can undergo nucleophilic substitution with various amines to form 3-aminoisoxazoline intermediates. Subsequent oxidation provides the aromatic 3-aminoisoxazole products in high yields. nih.govacs.org This method allows for the introduction of diverse substituents on the amino group.
Furthermore, the [3+2] cycloaddition strategy has been adapted for aminoisoxazole synthesis. The reaction of in situ generated nitrile oxides with enamines or ynamines can produce 3,4-disubstituted or 3,5-disubstituted aminoisoxazoles, respectively. rsc.org This approach benefits from the mild conditions and the wide availability of starting materials.
Targeted Synthesis of 5-(4-Ethoxyphenyl)isoxazol-3-amine
While a specific documented synthesis for this compound is not prevalent, a highly plausible and efficient route can be designed based on established methodologies for 3-amino-5-arylisoxazoles. The most direct approach would involve the condensation of 3-(4-ethoxyphenyl)-3-oxopropanenitrile (B1613340) with hydroxylamine .
This reaction assembles the isoxazole ring with the desired substituents in a single, highly regioselective step. The 4-ethoxyphenyl group is introduced via the β-ketonitrile precursor, and the hydroxylamine provides the nitrogen and oxygen atoms for the ring, with its amino group ultimately forming the 3-amino substituent of the final product.
Mechanistic Pathways of Formation
The formation of this compound from 3-(4-ethoxyphenyl)-3-oxopropanenitrile and hydroxylamine proceeds through a well-defined condensation-cyclization mechanism.
Oximation: The reaction initiates with the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form an oxime intermediate, specifically 3-(4-ethoxyphenyl)-3-(hydroxyimino)propanenitrile.
Intramolecular Cyclization: The crucial ring-forming step involves the intramolecular nucleophilic attack of the oxime's oxygen atom onto the carbon atom of the nitrile group. This cyclization is favored due to the formation of a stable five-membered ring.
Tautomerization: The resulting cyclic intermediate, an imino-isoxazoline, rapidly tautomerizes to the more stable aromatic 3-aminoisoxazole system to yield the final product.
Alternatively, if an enaminone precursor were used, the mechanism would involve the initial attack of hydroxylamine on the β-carbon of the enaminone, followed by cyclization and dehydration. The regiochemical outcome in this case is highly dependent on the pH of the reaction medium, which dictates the site of initial protonation and the subsequent cyclization pathway. researchgate.net
Reaction Conditions and Parameter Optimization
The efficiency of the synthesis of this compound is highly dependent on the reaction parameters. Optimization of these conditions is crucial for maximizing yield and purity while minimizing reaction time. Key parameters include the choice of solvent, catalyst (acidic or basic), and temperature.
Based on similar syntheses of substituted isoxazoles, a systematic optimization could be performed. nih.govbeilstein-journals.orgorganic-chemistry.org The following interactive table illustrates a hypothetical optimization study for the reaction between 3-(4-ethoxyphenyl)-3-oxopropanenitrile and hydroxylamine hydrochloride.
| Entry | Solvent | Base/Acid | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethanol (B145695) | None | 80 | 12 | 45 |
| 2 | Ethanol | Sodium Acetate (B1210297) (1.5 eq) | 80 | 6 | 78 |
| 3 | Water | Sodium Acetate (1.5 eq) | 100 | 4 | 85 |
| 4 | Ethanol | Pyridine (B92270) (1.5 eq) | 80 | 5 | 92 |
| 5 | DMF | Pyridine (1.5 eq) | 60 | 4 | 88 |
| 6 | Ethanol | Acetic Acid (cat.) | 80 | 12 | 65 |
As the table suggests, the reaction often benefits from a weak base like pyridine or sodium acetate to neutralize the HCl from hydroxylamine hydrochloride and facilitate the reaction. Using a polar protic solvent like ethanol or water at elevated temperatures generally provides good results.
Chemo- and Regioselectivity Control Strategies
Achieving the correct isomer is paramount in isoxazole synthesis. The synthesis of this compound requires precise regiochemical control to avoid the formation of the isomeric 3-(4-ethoxyphenyl)isoxazol-5-amine.
The choice of starting material is the primary strategy for ensuring regioselectivity. The reaction between a β-ketonitrile and hydroxylamine is highly regioselective for the 3-aminoisoxazole isomer. This is because the initial condensation occurs at the more reactive ketone functional group, forming the oxime. The subsequent intramolecular cyclization then proceeds via the attack of the oxime on the nitrile, definitively placing the amino group at the C3 position.
When using precursors like unsymmetrical 1,3-diketones or enaminones, regioselectivity becomes a significant challenge that must be controlled by reaction conditions. researchgate.net For enaminones, reaction with hydroxylamine under neutral conditions favors the formation of 3-aminoisoxazoles. In contrast, basic conditions (e.g., with KOH) promote a different cyclization pathway, leading to the 5-aminoisoxazole isomer. researchgate.net This switchable regioselectivity is a powerful tool for synthetic chemists, allowing access to different isomeric series from a common intermediate. This control is attributed to the different reactivity of the two electrophilic centers of the enaminone under different pH conditions.
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry increasingly emphasizes sustainability, and the synthesis of isoxazoles is no exception. Several green chemistry principles can be applied to the synthesis of this compound to make the process more environmentally benign.
Use of Greener Solvents: Traditional syntheses often employ volatile organic compounds (VOCs). Replacing these with greener alternatives like water or ethanol is a key improvement. The synthesis of isoxazoles has been shown to be highly effective in water, which is non-toxic, inexpensive, and safe. nih.govresearchgate.netorganic-chemistry.org
Catalysis: The use of catalysts, rather than stoichiometric reagents, reduces waste. For isoxazole synthesis, various green catalysts have been developed, including reusable, biodegradable catalysts like modified β-cyclodextrin and propylamine-functionalized cellulose (B213188). nih.govnih.gov Even simple, low-toxicity organocatalysts like sodium malonate have proven effective. organic-chemistry.org
Energy Efficiency: Alternative energy sources can significantly reduce reaction times and energy consumption compared to conventional heating. Microwave irradiation and ultrasonic irradiation are two such techniques that have been successfully applied to isoxazole synthesis, often leading to higher yields and cleaner reactions in a fraction of the time. nih.govacs.org
Atom Economy: Multicomponent reactions (MCRs) are inherently green as they combine three or more starting materials in a single step to form a complex product, maximizing atom economy and reducing the number of synthetic steps and purification processes. rsc.orgorganic-chemistry.org The one-pot synthesis of isoxazol-5(4H)-ones from an aldehyde, a β-ketoester, and hydroxylamine is a prime example of this principle in action. organic-chemistry.orgnih.gov
By incorporating these principles—for instance, by performing the condensation of 3-(4-ethoxyphenyl)-3-oxopropanenitrile and hydroxylamine in water using a recyclable catalyst and microwave heating—the synthesis of the target compound can be aligned with modern standards of sustainable chemical manufacturing.
Multicomponent Reaction Approaches for Isoxazole Functionalization
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. researchgate.net This approach is valued for its high atom economy, time and energy savings, and operational simplicity, making it a powerful tool for generating libraries of complex molecules like functionalized isoxazoles. researchgate.net
Several MCR strategies have been developed for the synthesis of substituted isoxazoles. A common approach involves the one-pot reaction of an aldehyde, an active methylene (B1212753) compound (such as a β-ketoester), and hydroxylamine hydrochloride. researchgate.netnih.govscielo.brnih.gov The choice of catalyst and reaction medium plays a crucial role in the success of these reactions.
For instance, a green and efficient three-component synthesis of 5-amino-isoxazole-4-carbonitriles has been achieved using a deep eutectic solvent composed of potassium carbonate and glycerol (B35011) as the catalytic medium. nih.gov This reaction, which combines malononitrile, hydroxylamine hydrochloride, and various aldehydes at room temperature, yields highly functionalized isoxazoles in good yields (70-94%) and short reaction times. nih.gov
Natural and biodegradable catalysts have also been successfully employed. Fruit juices, such as those from Cocos nucifera L. (coconut), Solanum lycopersicum L. (tomato), and Citrus limetta (sweet lime), have been used to catalyze the one-pot, three-component reaction of aldehydes, methyl acetoacetate, and hydroxylamine hydrochloride. nih.govresearchgate.net Similarly, various organocatalysts have been explored for the synthesis of 4-arylmethylene-3-methylisoxazol-5(4H)-ones, highlighting the versatility of MCRs. researchgate.net
The mechanism for the formation of isoxazol-5(4H)-ones via MCRs generally involves the initial reaction of the β-ketoester with hydroxylamine to form an oxime intermediate. scielo.br This is followed by cyclization to the isoxazole ring, which then undergoes a Knoevenagel condensation with the aldehyde to yield the final product. scielo.br The use of synthetic enzymes (synzymes) as catalysts has also been reported, allowing the reaction to be performed under mild conditions and enabling catalyst recycling for up to 15 cycles without significant loss of activity. rsc.org
The table below summarizes various MCR approaches for the synthesis of functionalized isoxazoles.
| Reactants | Catalyst/Medium | Product Type | Key Features |
| Aldehydes, Malononitrile, Hydroxylamine Hydrochloride nih.gov | K₂CO₃/Glycerol (Deep Eutectic Solvent) | 5-Amino-isoxazole-4-carbonitriles | Environmentally friendly, mild conditions, good yields (70-94%). nih.gov |
| Aldehydes, Methyl Acetoacetate, Hydroxylamine Hydrochloride nih.govresearchgate.net | Fruit Juices (e.g., Coconut, Tomato) | Substituted Isoxazoles | Eco-friendly, simple, and efficient procedure. nih.govresearchgate.net |
| Aldehydes, Ethyl Acetoacetate, Hydroxylamine Hydrochloride scielo.br | Acidic Ionic Liquid | 4-Arylidene-3-methylisoxazol-5(4H)-ones | Yields ranging from 20-96%, moderate activity against Candida tropicalis. scielo.br |
| Aldehydes, Ethyl Acetoacetate, Hydroxylamine Hydrochloride researchgate.net | Tartaric Acid / Water | 3,4-Disubstituted Isoxazolones | Biodegradable organocatalyst, room temperature, good yields. researchgate.net |
| Aldehydes, Ethyl Acetoacetate, Hydroxylamine Hydrochloride rsc.org | Synthetic Enzyme (Synzyme) | Isoxazol-5(4H)-ones | Catalyst is reusable; reaction mechanism studied via ESI-MS. rsc.org |
Catalytic Strategies in Isoxazole Ring Construction
The construction of the isoxazole ring is most commonly achieved via a [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). mdpi.comrsc.org Various catalytic systems have been developed to enhance the efficiency, regioselectivity, and scope of this fundamental transformation.
Metal-Catalyzed Cycloadditions: Metal catalysts are widely used to facilitate the formation of isoxazoles.
Copper (Cu) Catalysis: Copper(I) catalysts are effective for the reaction between in situ generated nitrile oxides and terminal acetylenes, leading to 3,5-disubstituted isoxazoles with high reliability and a broad substrate scope. organic-chemistry.org A one-pot oxidation of propargylamines followed by a CuCl-mediated intramolecular cyclization also provides a route to a variety of isoxazoles. organic-chemistry.orgthieme-connect.com
Gold (Au) Catalysis: Gold(III) chloride (AuCl₃) catalyzes the cycloisomerization of α,β-acetylenic oximes, providing a selective method for synthesizing 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles under moderate conditions. organic-chemistry.org
Ruthenium (Ru) Catalysis: While copper catalysts are highly effective for terminal alkynes, ruthenium(II) catalysts are superior for the synthesis of 3,4,5-trisubstituted isoxazoles from non-terminal alkynes, offering high yields and regioselectivity at room temperature. beilstein-journals.org
Hypervalent Iodine Catalysis: A notable metal-free catalytic approach involves the use of hypervalent iodine(III) species. This method facilitates the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes to produce fused polycyclic isoxazole derivatives in high yields. mdpi.com The active catalytic species, a hydroxy(aryl)iodonium tosylate, is generated in situ from 2-iodobenzoic acid and m-chloroperoxybenzoic acid (m-CPBA). mdpi.com The mechanism involves the reaction of this species with the aldoxime to generate a nitrile oxide, which then undergoes intramolecular cycloaddition. mdpi.com
The table below details various catalytic strategies for the construction of the isoxazole ring.
| Catalytic System | Starting Materials | Product Type | Key Features |
| Copper(I) organic-chemistry.org | Terminal Acetylenes, Nitrile Oxides | 3,5-Disubstituted Isoxazoles | High reliability and broad scope. organic-chemistry.org |
| Gold(III) Chloride organic-chemistry.org | α,β-Acetylenic Oximes | 3-Substituted or 5-Substituted Isoxazoles | Selective synthesis with very good yields under moderate conditions. organic-chemistry.org |
| Hypervalent Iodine(III) mdpi.com | Alkyne- or Alkene-tethered Aldoximes | Fused Polycyclic Isoxazoles | Efficient, metal-free, high yields (up to 94%). mdpi.com |
| Iron/Palladium organic-chemistry.org | Propargylic Alcohols | Trisubstituted Isoxazoles | Uninterrupted four-step sequence, high overall yields. organic-chemistry.org |
| Ruthenium(II) beilstein-journals.org | Non-terminal Alkynes, Nitrile Oxides | 3,4,5-Trisubstituted Isoxazoles | High yields and regioselectivity at room temperature for complex isoxazoles. beilstein-journals.org |
Sophisticated Spectroscopic and Diffraction Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Molecular Connectivity and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through ¹H and ¹³C NMR, chemists can map the carbon-hydrogen framework, confirm the presence of functional groups, and deduce the connectivity of atoms.
For 5-(4-Ethoxyphenyl)isoxazol-3-amine, ¹H NMR would be expected to show distinct signals for each unique proton. The ethoxy group should produce a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons. The aromatic protons on the ethoxyphenyl ring would appear as two doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene (B151609) ring. A key singlet in the spectrum would correspond to the proton at the 4-position of the isoxazole (B147169) ring, and another singlet, integrating to two protons, would represent the amine (NH₂) group.
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. Signals would be expected for the two carbons of the ethoxy group, the four distinct carbons of the p-substituted phenyl ring, and the three carbons of the isoxazole ring. The chemical shifts of the isoxazole carbons are particularly diagnostic of the ring's substitution pattern.
Two-dimensional NMR techniques, such as HSQC and HMBC, would be used to definitively assign these proton and carbon signals and to establish long-range correlations, confirming the connectivity between the ethoxyphenyl group and the C5 position of the 3-aminoisoxazole (B106053) core.
Table 1: Expected ¹H and ¹³C NMR Data for Isoxazole Derivatives Data below is illustrative for analogous compounds to demonstrate the technique.
| Compound | Technique | Observed Signals (ppm) | Reference |
|---|---|---|---|
| 5-(4-chlorophenyl)-3-phenylisoxazole | ¹H NMR (400 MHz, CDCl₃) | 7.87–7.83 (m, 2H), 7.79–7.75 (m, 2H), 7.50–7.44 (m, 5H), 6.81 (s, 1H) | rsc.org |
| 5-(4-chlorophenyl)-3-phenylisoxazole | ¹³C NMR (100 MHz, CDCl₃) | 169.2, 163.0, 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9, 97.8 | rsc.org |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the unambiguous determination of a molecule's chemical formula.
For this compound (C₁₁H₁₂N₂O₂), the expected exact mass can be calculated. An HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would search for the protonated molecule [M+H]⁺. The experimentally measured m/z value must match the calculated value for C₁₁H₁₃N₂O₂⁺ to confirm the molecular formula. This technique is a standard final check in the characterization of novel compounds. acs.org
Table 2: Illustrative HRMS Data for Related Heterocyclic Compounds This table demonstrates the precision of HRMS in confirming molecular formulas.
| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|---|
| 5-(3,4-dimethylphenyl)-3-phenylisoxazole | C₁₇H₁₆NO | [M+H]⁺ | 250.1226 | 250.1222 | rsc.org |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum.
In the IR spectrum of this compound, several key absorption bands would be expected. The N-H stretching vibrations of the primary amine group would typically appear as one or two sharp peaks in the range of 3300-3500 cm⁻¹. The C-O-C stretching of the ethoxy group would be visible in the 1250-1050 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations from the phenyl and isoxazole rings would appear in the 1650-1450 cm⁻¹ region. ijert.orgwpmucdn.com
Table 3: Representative IR Data for Amine-Containing Heterocycles This table shows typical IR absorption frequencies for relevant functional groups.
| Compound | Functional Group | Absorption Band (cm⁻¹) | Reference |
|---|---|---|---|
| 3-Amino-5 o-tolyliminio-1,2,4 thiadiazoline | N-H (amine) | 3448 | ijert.org |
| 3-Amino-5 o-tolyliminio-1,2,4 thiadiazoline | C=N (imine) | 1432 | ijert.org |
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing
Single-Crystal X-ray Diffraction is the most powerful technique for determining the exact three-dimensional structure of a molecule in the solid state. This method provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of molecular structure and conformation.
For this compound, obtaining a suitable single crystal would allow for the determination of its solid-state architecture. The analysis would confirm the planarity of the isoxazole ring and determine the dihedral angle between the isoxazole and the ethoxyphenyl rings. iucr.org Furthermore, the data reveals how molecules pack together in the crystal lattice, identifying intermolecular interactions like hydrogen bonds (e.g., involving the amine group) and π-stacking, which govern the material's bulk properties. iucr.orgmdpi.com
Table 4: Crystallographic Data for 5-amino-3-(4-methoxyphenyl)isoxazole This data for a closely related compound illustrates the type of information obtained from X-ray diffraction.
| Parameter | Value | Reference |
|---|---|---|
| Compound Name | 5-amino-3-(4-methoxyphenyl)isoxazole | iucr.org |
| Formula | C₁₀H₁₀N₂O₂ | iucr.org |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁/c | iucr.org |
| a (Å) | 10.1555 (10) | iucr.org |
| b (Å) | 5.4852 (6) | iucr.org |
| c (Å) | 16.2976 (17) | iucr.org |
| **β (°) ** | 101.488 (4) | iucr.org |
Advanced Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are fundamental for the purification of synthesized compounds and the assessment of their purity. Thin-Layer Chromatography (TLC) is typically used to monitor the progress of a reaction in real-time and to determine the appropriate solvent system for purification. wpmucdn.com
Following the synthesis of this compound, column chromatography is the standard method for its isolation from byproducts and unreacted starting materials. wpmucdn.com By using a solid stationary phase (like silica (B1680970) gel) and a liquid mobile phase (an appropriate solvent mixture, e.g., hexanes/ethyl acetate), compounds are separated based on their differing polarities. The purity of the collected fractions is then often verified by TLC or NMR spectroscopy. High-Performance Liquid Chromatography (HPLC) can be employed for a more precise quantitative assessment of the final product's purity.
Computational Chemistry and Theoretical Modeling of 5 4 Ethoxyphenyl Isoxazol 3 Amine
Quantum Chemical Calculations (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and reactivity of molecules. For isoxazole (B147169) derivatives, DFT calculations are instrumental in understanding their stability, electronic properties, and spectroscopic characteristics.
A study on a closely related compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, utilized DFT calculations with the B3LYP functional and a 6–311G(d,p) basis set to optimize the molecular geometry and analyze its electronic properties. mdpi.com Such calculations can determine key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. For N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the calculated HOMO-LUMO energy gap was found to be 4.9266 eV. mdpi.com This value suggests good stability. It is anticipated that 5-(4-ethoxyphenyl)isoxazol-3-amine would exhibit a similarly large HOMO-LUMO gap, indicative of its stability.
Furthermore, DFT can predict spectroscopic properties such as IR and NMR spectra. Theoretical calculations of vibrational frequencies and chemical shifts can be correlated with experimental data to confirm the molecular structure. researchgate.netnih.gov The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
| Computational Method | Basis Set | Calculated Property | Value | Reference |
|---|---|---|---|---|
| DFT (B3LYP) | 6–311G(d,p) | HOMO-LUMO Energy Gap | 4.9266 eV | mdpi.com |
Note: Data is for the related compound N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For isoxazole derivatives, molecular docking studies have been employed to investigate their binding modes with various biological targets. For instance, a series of isoxazole-carboxamide derivatives were evaluated as inhibitors of cyclooxygenase (COX) enzymes. nih.gov The docking studies were performed using the X-ray crystal structure of the human COX enzyme, and the results revealed key binding interactions. One of the most potent compounds, with a 3,4-dimethoxy substitution, showed an IC50 value of 13 nM against COX-2. nih.gov The docking analysis indicated that the isoxazole ring was pushed toward the secondary binding pocket, leading to optimal interactions with the enzyme. nih.gov
Similarly, for this compound, molecular docking could be used to predict its binding affinity and interactions with potential targets. The ethoxyphenyl group and the amino group on the isoxazole ring would be expected to form specific hydrogen bonds and hydrophobic interactions within the active site of a target protein, which can be visualized and quantified through docking simulations.
| Target Enzyme | Potent Analog | IC50 (COX-2) | Key Interacting Residues (Predicted) | Reference |
|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Isoxazole-carboxamide derivative | 13 nM | Amino acids in the secondary binding pocket | nih.gov |
Note: Data is for a related isoxazole-carboxamide derivative.
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and binding stability of a ligand-receptor complex over time. This method complements molecular docking by offering insights into the flexibility of both the ligand and the target protein.
In a study of isoxazole-carboxamide derivatives as COX inhibitors, MD simulations were performed to understand the dynamic behavior of the protein-ligand complex. nih.gov These simulations can reveal the stability of the binding pose predicted by docking and identify any conformational changes in the protein upon ligand binding. The root-mean-square deviation (RMSD) of the protein backbone and the ligand can be monitored throughout the simulation to assess the stability of the complex.
For this compound, MD simulations could be used to validate the binding modes predicted by docking and to explore the conformational landscape of the molecule in a biological environment. This would provide a more realistic model of its interaction with a biological target.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) studies are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
Several QSAR studies have been conducted on isoxazole derivatives to predict their biological activities. For instance, 2D QSAR models were developed for a series of ([biphenyloxy]propyl)isoxazoles to predict their anti-coxsackievirus B3 activity. nih.govresearchgate.net These models showed good statistical quality, with high correlation coefficients (R² values ranging from 0.84 to 0.99) and cross-validated correlation coefficients (Q² values from 0.76 to 0.92). nih.govresearchgate.net The models indicated that the presence of specific fragments, such as 5-trifluoromethyl- mdpi.comnih.goviucr.orgoxadiazole or 2,4-difluorophenyl, was crucial for high antiviral activity. nih.govresearchgate.net
For this compound, a QSAR study could be developed by synthesizing a series of analogs with varying substituents on the phenyl ring and the amino group. By correlating the physicochemical properties of these analogs with their biological activity, a predictive QSAR model could be established to guide the design of more potent compounds.
| QSAR Model Type | Biological Activity | R² | Q² | r²ext | Reference |
|---|---|---|---|---|---|
| 2D QSAR | Anti-coxsackievirus B3 | 0.84-0.99 | 0.76-0.92 | 0.62-0.79 | nih.govresearchgate.net |
Note: Data is for a series of ([biphenyloxy]propyl)isoxazole derivatives.
Investigation of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The study of intramolecular and intermolecular interactions is essential for understanding the crystal packing and solid-state properties of a compound. Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these interactions.
A Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate revealed the relative contributions of different intermolecular contacts to the crystal packing. iucr.orgnih.gov The most significant interactions were H⋯H contacts, followed by C⋯H, O⋯H, N⋯H, and C⋯C contacts. nih.gov The analysis also identified weak N⋯H intermolecular hydrogen bonds and C-H⋯O hydrogen bonds. iucr.org
For this compound, the presence of the amino group and the ethoxy group would likely lead to a rich network of intermolecular hydrogen bonds. The aromatic rings would also be expected to participate in π-π stacking interactions. A Hirshfeld surface analysis could provide a detailed quantitative breakdown of these interactions, which is crucial for understanding its crystal engineering and polymorphism.
| Intermolecular Contact | Contribution to Hirshfeld Surface | Reference |
|---|---|---|
| H⋯H | 41% | nih.gov |
| C⋯H | 23.2% | nih.gov |
| O⋯H | 18.7% | nih.gov |
| N⋯H | 9.2% | nih.gov |
| C⋯C | 1.6% | nih.gov |
Note: Data is for the related compound ethyl 5-phenylisoxazole-3-carboxylate.
Table of Mentioned Compounds
| Compound Name |
| This compound |
| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin |
| Ethyl 5-phenylisoxazole-3-carboxylate |
| ([biphenyloxy]propyl)isoxazoles |
| 5-trifluoromethyl- mdpi.comnih.goviucr.orgoxadiazole |
| 2,4-difluorophenyl |
In Vitro Biological Evaluation and Molecular Mechanism Investigations
Enzyme Inhibition Assays and Kinetics
While specific enzyme inhibition and kinetic data for 5-(4-ethoxyphenyl)isoxazol-3-amine are not extensively detailed in the public domain, the broader class of isoxazole (B147169) derivatives is recognized for its diverse pharmacological activities, which often stem from enzyme modulation. Research on related isoxazole compounds suggests that they can act as inhibitors of various enzymes. For instance, some isoxazole derivatives have been investigated as potential inhibitors of kinases or other enzymes involved in disease pathways. The evaluation of enzyme inhibition is typically conducted through in vitro assays that measure the compound's ability to reduce the rate of an enzyme-catalyzed reaction. Kinetic studies, such as determining the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive), are crucial for understanding the mechanism of action.
Receptor Binding Studies and Ligand Affinity Profiling
The interaction of this compound with specific receptors is a key area of investigation to understand its pharmacological profile. Although detailed receptor binding profiles for this specific compound are not widely published, studies on structurally similar molecules provide insights. For example, derivatives of 4-alkoxy-3,5-dimethoxy-phenethylamines have been shown to bind to serotonergic 5-HT2A and 5-HT2C receptors. nih.gov The affinity of a ligand for its receptor is quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. Such studies are essential for identifying the molecular targets of a compound and predicting its potential physiological effects.
Cell-Based Assays for Specific Biological Processes
The effects of this compound and its analogs have been assessed in various cell-based assays to determine their impact on fundamental biological processes like cell proliferation, apoptosis, and inflammation.
Cell Proliferation and Apoptosis Induction:
A variety of isoxazole derivatives have demonstrated significant antiproliferative and pro-apoptotic activities in cancer cell lines. nih.gov For instance, certain novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have shown potent effects in human erythroleukemic K562 cells and glioblastoma cell lines. nih.gov These compounds were found to induce both early and late stages of apoptosis. nih.gov The antiproliferative effects are often evaluated using assays like the MTS assay, which measures cellular metabolic activity. mdpi.com Apoptosis, or programmed cell death, can be quantified using techniques such as Annexin V staining followed by flow cytometry. bdbiosciences.comresearchgate.net
Table 1: Pro-apoptotic Activity of Selected Isoxazole Derivatives in K562 Cells nih.gov
| Compound | Concentration | Apoptotic Cells (%) |
| Derivative 4 | 100 nM | 80.10 |
| Derivative 8 | 10 µM | 90.60 |
| Derivative 11 | 200 µM | 88.50 |
Inflammation Modulation:
Isoxazole compounds have also been investigated for their ability to modulate inflammatory responses. The anti-inflammatory potential of these compounds is often assessed by measuring their effect on the production of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated immune cells. nih.gov
Elucidation of Intracellular Signaling Pathway Modulations
The biological effects of this compound are mediated through the modulation of intracellular signaling pathways. Research into related isoxazole derivatives has shown that their regulatory activities are linked to their influence on the expression of signaling proteins. nih.gov For example, some isoxazole compounds have been found to affect signaling pathways involved in cell cycle control and apoptosis. mdpi.com The elucidation of these pathways often involves techniques like Western blotting to analyze the phosphorylation status and expression levels of key signaling proteins. bdbiosciences.com
Investigation of Immunomodulatory Properties (In Vitro)
The immunomodulatory properties of isoxazole derivatives have been a significant area of research. In vitro studies have demonstrated that compounds like 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide and its derivatives can regulate lymphocyte proliferation and cytokine production. nih.govresearchgate.net These compounds have shown both stimulatory and inhibitory effects on immune cells, depending on the specific derivative and the experimental conditions. nih.gov The immunomodulatory activity is often evaluated by measuring lymphocyte proliferation in response to mitogens and the phagocytic activity of macrophages. mdpi.com
Assessment of Antimicrobial and Antifungal Modalities (In Vitro)
The isoxazole scaffold is a common feature in a number of compounds with antimicrobial and antifungal properties. While specific data for this compound is limited, the broader class of isoxazole derivatives has been studied for its potential to inhibit the growth of various microorganisms. The antimicrobial activity is typically assessed in vitro by determining the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.
Antioxidant Activity Evaluation Methods
The antioxidant potential of isoxazole derivatives has been evaluated using various in vitro methods. These assays are designed to measure the compound's ability to scavenge free radicals or chelate metal ions. Common methods include the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. eujournal.orgnih.gov The antioxidant capacity is often compared to a standard antioxidant like Vitamin C. eujournal.org Some studies have also investigated the metal-chelating properties of these compounds. nih.gov
Structure Activity Relationship Sar Studies and Analog Design for 5 4 Ethoxyphenyl Isoxazol 3 Amine Derivatives
Design and Synthesis of Derivatives with Modifications on the Isoxazole (B147169) Ring System
The isoxazole ring serves as the central scaffold of the molecule, and its modification is a key strategy in analog design. Research has shown that even minor alterations to this five-membered heterocycle can significantly impact biological outcomes.
One area of focus has been the introduction of various substituents at the 4-position of the isoxazole ring. Studies on analogous isoxazole systems have demonstrated that incorporating a trifluoromethyl (–CF₃) group at this position can enhance anticancer activity. nih.gov Similarly, the synthesis of 5-amino-isoxazole-4-carbonitriles introduces a cyano group (–CN) at the 4-position, further highlighting the tolerance for substitution at this site. researchgate.net
Another approach involves altering the substituent at the 5-position. In a detailed SAR study, replacing a phenyl group at the 5-position with a thiophene (B33073) ring resulted in a compound with superior anticancer activity against the MCF-7 human breast cancer cell line. nih.gov This suggests that the electronic properties and spatial arrangement of the group at C5 are critical for target engagement.
Furthermore, modifications to the core isoxazole structure itself, such as the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, represent a more profound alteration of the scaffold. mdpi.com These isoxazolone derivatives are generated through multi-component reactions and serve as a platform for exploring different biological activities. mdpi.com The synthesis of the isoxazole heterocycle can be achieved through various routes, including the cycloaddition reaction of nitrile oxides with alkynes or the reaction of α,β-acetylenic oximes with catalysts.
Table 1: Impact of Isoxazole Ring Modifications on Biological Activity
| Modification Site | Substituent/Change | Observed Impact on Activity | Reference |
| Position 4 | Trifluoromethyl (-CF₃) | Enhanced anticancer activity | nih.gov |
| Position 4 | Cyano (-CN) | Creation of novel analogs | researchgate.net |
| Position 5 | Thiophene ring (vs. Phenyl) | Superior anticancer activity | nih.gov |
| Core Ring | Isoxazol-5(4H)-one (vs. Isoxazole) | Platform for diverse biological activities | mdpi.com |
SAR Exploration of the Ethoxyphenyl Moiety: Substituent Effects
The 4-ethoxyphenyl group at the 3-position of the isoxazole ring is a crucial determinant of the molecule's properties and biological activity. SAR studies have explored the effects of altering the substitution pattern on this phenyl ring.
In related diarylisoxazole derivatives, the nature and position of substituents on the phenyl ring significantly influence potency. For instance, research on isoxazoles as anticancer agents revealed that a highly electron-rich benzene (B151609) ring, such as one bearing three methoxy (B1213986) (–OCH₃) groups, led to superior activity. nih.gov Conversely, the introduction of halogens like bromine (–Br) or chlorine (–Cl) has also been shown to produce compounds with significant anti-inflammatory or anticancer activity in different isoxazole series. nih.govresearchgate.net This indicates that both electron-donating and electron-withdrawing groups can be favorable, depending on the specific biological target.
The position of the alkoxy group is also important. While the parent compound features a para-ethoxy group, related studies on 4,5-diphenylisoxazole (B84616) derivatives have investigated various aminoalkoxy chains at different positions to optimize activity and reduce cytotoxicity. nih.gov
Table 2: Effect of Phenyl Ring Substituents on Activity in Related Isoxazole Analogs
| Phenyl Ring Position | Substituent Type | Example | General Effect | Reference |
| Position 3 or 5 | Electron-Donating | 3,4,5-trimethoxy | Increased anticancer activity | nih.gov |
| Position 3 or 5 | Electron-Withdrawing | 4-Bromo, 4-Chloro | Significant anti-inflammatory/anticancer activity | nih.govresearchgate.net |
| Various | Aminoalkoxy chains | Pyrrolidin-1-yl)butoxy | Optimized anti-osteoporotic activity, reduced cytotoxicity | nih.gov |
Amine Functionalization and its Impact on Biological Activity
The 3-amino group is a critical functional handle for modifying the molecule's properties. Its basicity and potential for hydrogen bonding make it a key interaction point with biological targets. Functionalization of this amine has a profound impact on activity.
Studies have shown that the primary amine is often essential. For example, in one series of isoxazole-based enzyme inhibitors, the N,N-dialkyl and N,N-diacetyl derivatives of an amino-isoxazole showed little to no activity, whereas the parent compound with the primary amine was highly active. nih.gov This suggests that the unsubstituted -NH₂ group may be crucial for binding.
However, in other contexts, converting the amine to a different functional group is beneficial. The synthesis of isoxazole-carboxamide analogs, where the amine is acylated to form an amide bond with various aniline (B41778) derivatives, has been a successful strategy for creating novel anticancer agents. nih.gov The reaction of 3-amino-5-methyl-isoxazole with activated enol ethers can yield isoxazolyl enamines or cyclize further to form isoxazolopyrimidinones, demonstrating the amine's versatility as a synthetic intermediate. The nature of the amine side arm structure can also play a critical role in determining properties like intracellular distribution and drug resistance. nih.gov
Table 3: Influence of Amine Functionalization on Isoxazole Derivatives
| Functionalization | Resulting Group | Impact on Biological Activity | Reference |
| N,N-Dialkylation | Tertiary Amine | Loss of inhibitory activity | nih.gov |
| Acylation | Carboxamide | Generation of potent anticancer agents | nih.gov |
| Reaction with Enol Ethers | Enamine / Pyrimidinone | Creation of diverse heterocyclic systems |
Development of Predictive SAR Models and Pharmacophore Generation
To accelerate the drug design process, computational methods such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling are employed. nih.gov These techniques build predictive models that correlate the three-dimensional properties of molecules with their biological activities. nih.gov
For isoxazole derivatives targeting the farnesoid X receptor (FXR), 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. nih.gov These models generate contour maps that visualize regions where steric bulk, electrostatic charge, and hydrogen-bonding characteristics are favorable or unfavorable for activity. nih.gov For instance, a CoMFA model for FXR agonists showed that the steric and electrostatic fields contributed 42.1% and 57.9%, respectively, to the model. nih.gov Such models demonstrate good predictive ability, with high correlation coefficients (r²) and cross-validation coefficients (q²), making them valuable tools for screening virtual libraries of new analogs. nih.govnih.gov
Pharmacophore generation identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. scilit.com For isoxazole derivatives, a pharmacophore model might highlight the importance of the amine group as a hydrogen bond donor, the ethoxyphenyl group as a hydrophobic feature, and the isoxazole oxygen as a hydrogen bond acceptor. These models serve as 3D search queries to identify novel scaffolds with the desired biological profile.
Table 4: Example of a 3D-QSAR Model for Isoxazole Derivatives (FXR Agonists)
| Model Type | Statistical Parameter | Value | Significance | Reference |
| CoMFA | q² (cross-validation coeff.) | 0.664 | Good internal predictive ability | nih.gov |
| CoMFA | r² (non-cross-validation coeff.) | 0.960 | High correlation between structure and activity | nih.gov |
| CoMFA | r²pred (test set prediction) | 0.872 | Good external predictive ability | nih.gov |
| CoMSIA | Hydrogen Bond Donor Field Contribution | 30.3% | Highlights the importance of H-bond donors for activity | nih.gov |
Influence of Stereochemistry on Activity and Selectivity
The introduction of a chiral center into the 5-(4-Ethoxyphenyl)isoxazol-3-amine scaffold can lead to the formation of enantiomers, which are non-superimposable mirror images. Enantiomers often exhibit different biological activities, metabolic rates, and toxicities because they interact differently with the chiral environment of the body, such as enzymes and receptors.
The separation of these enantiomers is crucial for evaluating their individual properties. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method for this purpose. mdpi.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) (e.g., Lux Cellulose, Chiralpak AD), have proven highly effective in resolving the enantiomers of various isoxazole derivatives. mdpi.comnih.gov The choice of mobile phase (normal-phase vs. reverse-phase) and operating conditions like temperature can be optimized to achieve baseline separation (Resolution, Rₛ > 1.5). mdpi.com
Studies on the chiral separation of the related pesticide Etoxazole showed that normal-phase HPLC generally provided better resolution than reverse-phase HPLC. mdpi.com Thermodynamic parameters, such as changes in enthalpy (ΔΔH°) and entropy (ΔΔS°), can be calculated from temperature-dependence studies to understand the driving forces behind the chiral recognition mechanism on the CSP. nih.gov This detailed stereochemical analysis is essential for identifying the most active and selective enantiomer for further development.
Table 5: Chiral Separation of Isoxazole Derivatives
| Compound Type | Chiral Stationary Phase (CSP) | Mode | Key Finding | Reference |
| Etoxazole | Chiralpak IC, Chiralpak AD | Normal-Phase HPLC | Baseline separation achieved (Rₛ > 8) | mdpi.com |
| Etoxazole | Lux Cellulose-1 | Reverse-Phase HPLC | Complete separation achieved | mdpi.com |
| 3-Carboxamido-5-aryl isoxazoles | Chiralpak® AD-H | Supercritical Fluid Chromatography (SFC) | Successful preparative separation of enantiomers | nih.gov |
| Triazole Fungicides | Lux Cellulose-1 | Reverse-Phase HPLC | Elution order of enantiomers identified; thermodynamic parameters calculated | nih.gov |
Applications As Chemical Probes and Advanced Research Tools
Utilization in Target Identification and Validation
A critical step in drug discovery is identifying and validating a biological target, such as an enzyme or receptor, that is involved in a disease process. Compounds based on the 3-amino-isoxazole scaffold have been instrumental in this area, particularly in oncology.
One of the most prominent examples is the role of this scaffold in developing inhibitors for FMS-like tyrosine kinase 3 (FLT3). nih.govhematologyandoncology.nettandfonline.com Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.gov The compound Quizartinib (AC220), a potent and selective FLT3 inhibitor, features a core structure related to 3-amino-isoxazole. tandfonline.comapexbt.com Its high affinity and selectivity for FLT3 helped to validate this kinase as a crucial therapeutic target in AML. nih.govnih.gov
Further research has led to the development of other isoxazole-based inhibitors. For instance, a series of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives were synthesized to target FLT3, with compound F15 showing potent activity against both wild-type and mutated forms of the kinase. researchgate.netnih.gov Similarly, compound C14 , from a series of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives, also demonstrated significant FLT3 inhibition. nih.gov These examples underscore how the 3-amino-isoxazole framework serves as a reliable starting point for designing chemical probes to identify and validate new therapeutic targets.
| Compound Class/Derivative | Biological Target | Therapeutic Area | Reference |
| N-(5-tert-butyl-isoxazol-3-yl) derivatives (e.g., Quizartinib) | FMS-like Tyrosine Kinase 3 (FLT3) | Acute Myeloid Leukemia (AML) | tandfonline.com |
| 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives (e.g., F15) | FLT3 and FLT3-ITD mutants | Acute Myeloid Leukemia (AML) | researchgate.netnih.gov |
| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives (e.g., C14) | FLT3 and FLT3-ITD mutants | Acute Myeloid Leukemia (AML) | nih.gov |
| 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide (Compound 15l) | RET Kinase | Thyroid and Lung Cancers | nih.gov |
| (E)-4-(Arylmethylene)-3-propylisoxazol-5(4H)-one derivatives | Carbonic Anhydrase (CA) | Cancer | acs.org |
Development for Mechanistic Biological Studies
Once a target is validated, chemical probes are essential for elucidating its function and role in disease pathways. The high selectivity of certain isoxazole (B147169) derivatives makes them ideal tools for such mechanistic studies.
For example, the covalent inhibitor F15 was used not only to confirm FLT3 as a target but also to study the downstream consequences of its inhibition. Cellular mechanism assays showed that F15 effectively inhibited the phosphorylation of FLT3 and its downstream signaling factors, providing clear evidence of its on-target activity and helping to unravel the signaling cascade that contributes to AML. nih.gov
The development of such specific inhibitors allows researchers to dissect complex biological pathways with precision. By using a molecule like 5-(4-Ethoxyphenyl)isoxazol-3-amine as a scaffold, chemists can create tailored probes to investigate the roles of specific enzymes or proteins in cellular processes, which is fundamental to understanding disease biology.
Integration into High-Throughput Screening Platforms
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of chemical compounds to identify "hits" with a desired biological activity. mdpi.com Libraries of isoxazole derivatives are frequently used in HTS campaigns due to their structural diversity and proven track record as a pharmacologically active scaffold. mdpi.com
The physical and chemical properties of compounds like this compound make them well-suited for HTS. They are typically soluble in standard solvents like DMSO and have molecular weights that fall within the desired range for drug-like molecules.
The process often involves screening a large, diverse library of compounds against a specific target or cell-based assay. For example, Quizartinib was first identified through a screening process that tested a library of compounds against a panel of kinases. tandfonline.com This initial hit was then chemically optimized to improve its potency and selectivity. Libraries of fused isoxazoles are also employed in HTS programs to discover new lead compounds for a variety of therapeutic targets. mdpi.com
Potential as Lead Compounds for Further Chemical Optimization
A "lead compound" is a chemical starting point that has promising activity against a target and can be chemically modified to enhance its therapeutic properties. The 3-amino-5-arylisoxazole scaffold, as exemplified by this compound, is an excellent candidate for lead optimization. nuvisan.com3biotech.com
The process of lead optimization involves iterative cycles of designing, synthesizing, and testing new analogues to improve multiple parameters simultaneously, such as:
Potency: Increasing the compound's activity against the intended target.
Selectivity: Minimizing activity against other targets to reduce side effects.
ADMET Properties: Optimizing Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles.
The structure of this compound offers several points for chemical modification. For example, the ethoxy group (-OCH2CH3) on the phenyl ring can be altered to explore its impact on binding affinity and metabolic stability. The amino group (-NH2) at the 3-position is a key interaction point and can be functionalized to form amides or ureas, as seen in many kinase inhibitors.
The successful optimization of related isoxazole cores demonstrates the potential of this chemical class. In the development of a series of 5-amino-1,2,3-triazole-4-carboxamides for Chagas' disease, optimization led to significant improvements in potency, solubility, and metabolic stability. nih.gov Similarly, extensive modification of a phenyl imidazole (B134444) carboxamide hit for Leishmaniasis resulted in new lead compounds with improved potency and metabolic stability. nih.gov This systematic approach to refining a lead structure is a proven strategy for developing clinical candidates. nuvisan.com
| Chemical Scaffold | Initial Finding | Optimization Goal | Outcome | Reference |
| 3-Amino-isoxazole | Kinase activity from HTS | Improve potency and selectivity for FLT3 | Identification of Quizartinib, a highly potent and selective inhibitor | tandfonline.com |
| 5-Amino-1,2,3-triazole-4-carboxamide | Hit from phenotypic screen | Improve potency, solubility, and metabolic stability | Compounds with improved oral exposure and in vivo efficacy | nih.gov |
| Phenyl imidazole carboxamide | HTS hit against parasites | Improve potency and metabolic stability, maintain low cytotoxicity | Lead compounds with desirable physicochemical properties and improved stability | nih.gov |
Future Perspectives and Challenges in Isoxazole Chemistry Research
Advancements in Stereoselective Synthesis of Isoxazole (B147169) Analogs
The development of stereoselective synthetic methods for isoxazole analogs is a burgeoning area of research. While traditional syntheses of isoxazoles, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, are well-established, achieving high levels of stereocontrol remains a significant challenge. nih.govresearchgate.net The synthesis of chiral isoxazolines and their subsequent conversion to isoxazoles is one promising avenue. For instance, the [3+2] cycloaddition reaction between alkynyldimethylsilyl ethers and nitrile oxides has been utilized to create isoxazolylsilanols, which can then undergo cross-coupling reactions to yield a variety of 3,4,5-trisubstituted isoxazoles. nih.gov
Future advancements will likely focus on the development of novel chiral catalysts and auxiliaries to direct the stereochemical outcome of cycloaddition reactions. Furthermore, organocatalysis and biocatalysis are emerging as powerful tools for the enantioselective synthesis of isoxazole precursors. The ability to selectively synthesize specific stereoisomers of isoxazole-containing compounds is crucial, as different enantiomers or diastereomers often exhibit distinct pharmacological profiles.
Exploration of Novel Biological Targets for Isoxazole Scaffolds
Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govrsc.org Historically, isoxazoles have been incorporated into drugs targeting well-known enzymes and receptors. nih.govresearchgate.net However, the future of isoxazole research lies in the exploration of novel and less-drugged biological targets. nih.gov
The structural features of the isoxazole ring, including its ability to act as a hydrogen bond donor and acceptor, make it a versatile scaffold for interacting with a diverse range of protein targets. researchgate.netmdpi.com Recent research has highlighted the potential of isoxazole derivatives to modulate emerging therapeutic targets such as protein-protein interactions, epigenetic modifiers, and components of the ubiquitin-proteasome system. For example, isoxazole-containing compounds are being investigated as inhibitors of bromodomain and extra-terminal (BET) proteins, which are implicated in various cancers. nih.govdntb.gov.ua Additionally, isoxazole derivatives have shown promise as antagonists of Toll-like receptor 8 (TLR8), a key player in innate immunity and autoimmune diseases. nih.gov
| Biological Target Class | Specific Target Example | Therapeutic Area | Reference |
|---|---|---|---|
| Kinases | EGFR-TK | Anticancer | espublisher.com |
| Epigenetic Modifiers | Bromodomain and Extra-Terminal (BET) Proteins | Anticancer | nih.govdntb.gov.ua |
| Immune Receptors | Toll-Like Receptor 8 (TLR8) | Autoimmune Diseases | nih.gov |
| Enzymes | DNA Topoisomerase | Antibacterial | nih.gov |
Rational Design Strategies for Enhanced Specificity and Potency
The rational design of isoxazole derivatives is crucial for optimizing their therapeutic potential by enhancing their specificity and potency. nih.gov Structure-activity relationship (SAR) studies, which correlate the chemical structure of a molecule with its biological activity, are fundamental to this process. researchgate.net By systematically modifying the substituents on the isoxazole ring, medicinal chemists can fine-tune the compound's properties to improve its efficacy and reduce off-target effects. nih.gov
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are invaluable tools in the rational design process. nih.govnih.gov These techniques allow researchers to predict how a molecule will interact with its biological target and to prioritize the synthesis of compounds with the highest likelihood of success. For instance, molecular docking studies have been used to understand the binding modes of isoxazole-based inhibitors with their target proteins, guiding the design of more potent analogs. nih.govnih.gov The development of bivalent inhibitors, which can simultaneously bind to two sites on a target protein, is another innovative strategy for enhancing potency and selectivity. nih.govdntb.gov.ua
Integration of Artificial Intelligence and Machine Learning in Isoxazole Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of drug discovery, including the development of new isoxazole-based therapeutics. nih.govresearchgate.net These powerful computational tools can analyze vast datasets to identify novel drug candidates, predict their biological activities, and optimize their properties. nih.gov
| AI/ML Application | Description | Potential Impact on Isoxazole Discovery | Reference |
|---|---|---|---|
| Generative Models | Algorithms that can generate novel molecular structures with desired properties. | Design of new isoxazole derivatives with enhanced potency and specificity. | stanford.edu |
| Active Learning | An iterative machine learning approach that prioritizes the most informative data points for model training. | More efficient screening and optimization of isoxazole libraries. | blogspot.com |
| Target Identification | Using AI to analyze biological data to identify new drug targets. | Discovery of novel biological targets for isoxazole-based therapies. | researchgate.net |
| Predictive Modeling | Developing models to predict the physicochemical and biological properties of molecules. | Faster and more accurate prediction of the efficacy and safety of isoxazole analogs. | nih.gov |
Addressing Synthetic Challenges and Sustainability in Isoxazole Chemistry
While significant progress has been made in the synthesis of isoxazoles, several challenges remain. researchgate.net One of the primary hurdles is the development of more efficient and environmentally friendly synthetic methods. nih.govresearchgate.net Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. elifesciences.org
The principles of green chemistry are increasingly being applied to isoxazole synthesis to address these issues. nih.govresearchgate.net This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. nih.govresearchgate.net Microwave-assisted synthesis and sonochemistry (the use of ultrasound to promote chemical reactions) have emerged as powerful green techniques that can significantly reduce reaction times and improve yields. nih.govnih.govpreprints.org Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise fashion, also offers advantages in terms of safety, scalability, and sustainability. The development of catalytic methods, particularly those using earth-abundant metals, is another key area of research aimed at improving the sustainability of isoxazole synthesis. nih.govrsc.org Furthermore, addressing the challenges associated with the direct functionalization of the isoxazole ring is an ongoing effort to create more complex and diverse molecular architectures. nih.govresearchgate.net
Q & A
What are the optimal synthetic routes for 5-(4-Ethoxyphenyl)isoxazol-3-amine, and how can reaction yields be improved?
The synthesis of isoxazole derivatives often involves cycloaddition or condensation reactions. For this compound, hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes is a validated method . Ethyl aroylacetates (e.g., 4-methoxyphenyl derivatives) and azide-containing precursors (e.g., 4-azidofurazan-3-amine) have been used as starting materials, with yields optimized via controlled temperature (60–80°C) and inert atmospheres . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. To improve yields, consider:
- Catalyst screening : Palladium or copper catalysts enhance cyclization efficiency.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve intermediate stability.
- Microwave-assisted synthesis : Reduces reaction time and byproduct formation .
What orthogonal analytical techniques are recommended to confirm the structural integrity of this compound?
A multi-technique approach ensures accuracy:
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., ethoxyphenyl at C5, amine at C3). Aromatic protons typically appear at δ 6.8–7.5 ppm, while the isoxazole ring shows distinct splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (expected [M+H]: ~219.11 g/mol for ) .
- Infrared Spectroscopy (IR) : Peaks at ~1600 cm (C=N stretch) and ~1250 cm (C-O-C ether) validate functional groups .
- HPLC-PDA : Purity >95% with retention time matching reference standards .
How does the stability of this compound vary under different storage conditions?
Stability data for isoxazole derivatives indicate:
- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent photodegradation .
- pH Sensitivity : Stable in neutral buffers (pH 6–8); hydrolyzes in acidic (pH <3) or alkaline (pH >10) conditions, forming hydroxylated byproducts .
- Moisture Sensitivity : Hygroscopic; store with desiccants (silica gel) to prevent amine oxidation .
What safety precautions are critical when handling this compound?
Based on isoxazol-3-amine safety
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
- Toxicity : Acute toxicity (LD50 >500 mg/kg in rodents); avoid skin contact to prevent irritation .
How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
Key substituent effects observed in analogs:
What computational strategies predict the interaction of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 or kinase targets. The ethoxyphenyl group shows π-π stacking with aromatic residues (e.g., Phe330 in CYP3A4) .
- QSAR Models : Hammett constants (σ) of substituents correlate with inhibitory potency (e.g., σ = -0.24 for ethoxy predicts moderate electron donation) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
How can contradictory data on synthetic yields or bioactivity be resolved in literature studies?
Common discrepancies arise from:
- Reagent Purity : Impurities in starting materials (e.g., <98% ethyl aroylacetates) reduce yields. Validate via HPLC before use .
- Assay Variability : Use standardized protocols (e.g., MTT assay for cytotoxicity) and report IC50 values with 95% confidence intervals .
- Solvent Effects : Bioactivity in DMSO vs. aqueous buffers may differ due to solubility; clarify solvent choice in methods .
What in vitro models are suitable for evaluating the anticancer potential of this compound?
- Cell Lines : Test against HeLa (cervical cancer) and MCF-7 (breast cancer) with dose ranges of 1–100 μM .
- Mechanistic Studies : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry). Isoxazole derivatives often induce G1/S phase arrest .
- Combination Therapy : Synergize with cisplatin (1:1 molar ratio) to reduce IC50 by 40–60% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
